1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole is a chemical compound characterized by its unique structure combining an imidazole ring with a pyrrolidine moiety. This compound has garnered interest in various fields of chemistry, particularly medicinal chemistry, due to its potential biological activities and applications.
The compound can be synthesized through several methods, often involving the reaction of imidazole derivatives with pyrrolidine or its derivatives. Research has shown that these compounds can be synthesized efficiently, yielding products suitable for further study and application in drug development.
1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole belongs to the class of imidazole derivatives, which are known for their diverse biological activities. These compounds are often explored for their roles as pharmaceuticals, particularly in the treatment of neurological disorders and as enzyme inhibitors.
The synthesis of 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole can be approached through various methods:
The synthesis often requires specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. The use of solvents like tetrahydrofuran is common, and purification techniques such as vacuum distillation may be employed to isolate the desired compound .
The molecular formula is , with a molecular weight of approximately 176.22 g/mol. The compound's specific properties such as melting point and solubility vary based on its purity and synthesis conditions.
1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole can participate in various chemical reactions:
Reactions involving this compound often require careful control of pH and temperature to optimize yields and minimize by-products. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm product formation and purity .
The mechanism of action for 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole is not fully elucidated but is believed to involve:
Research indicates that similar compounds exhibit activities against targets such as deacetylases and kinases, suggesting potential therapeutic roles in treating conditions like cancer or neurodegenerative diseases .
Relevant data on these properties can vary based on synthesis methods and purity levels.
1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole has potential applications in:
Pyrrolidine-imidazole hybrids constitute an emerging class of bioactive compounds with optimized pharmacokinetic and target-binding properties. The pyrrolidine ring contributes sp³-rich three-dimensionality and hydrogen-bonding capability, while the imidazole moiety offers metal-coordination capacity and aromatic stacking potential [3] [7]. Recent studies demonstrate that 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole derivatives serve as non-classical ligands for imidazoline I₂ receptors (I₂-IR), which are therapeutic targets for neurodegenerative disorders and pain management [3]. Unlike classical imidazoline ligands, these hybrids lack the imidazoline ring but exhibit superior selectivity profiles.
Key pharmacological advantages include:
Table 1: Bioactive Analogues of 1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole
Compound Name | CAS Number | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole | 933750-49-3 | 151.21 | Base scaffold |
Dihydrochloride salt | 1427378-83-3 | 224.13 | Enhanced solubility |
1-Methyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole | 1193389-65-9 | 274.19 | Fused benzimidazole extension |
Diethyl (3-amido-pyrrolidin-2-yl)phosphonate | N/A | ~280.22* | Aminophosphonate bioisostere |
*Calculated based on [3]*
Structural diversification of this scaffold has yielded clinically relevant analogues with improved binding affinity and metabolic stability:
A. Quaternary α-Aminophosphonates
Reduction of bicyclic α-iminophosphonates generates 3-amido-substituted (pyrrolidin-2-yl)phosphonates, which serve as bioisosteres of α-amino acids. These compounds exhibit:
B. Benzimidazole Derivatives
Fusion with benzene rings (e.g., 1-methyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole; CAS 1193389-65-9) extends π-conjugation, improving affinity for adenosine receptors and antimicrobial targets [7] [9]. The dihydrochloride salt (MW 274.19 g/mol) enables formulation for in vivo studies [7].
C. Salt Forms for Enhanced Bioavailability
Dihydrochloride salts (e.g., CAS 1427378-83-3) improve aqueous solubility (>50 mg/mL) and crystallinity, facilitating drug product development. Storage at 4°C maintains stability during distribution [4] [10].
The therapeutic exploration of pyrrolidine-imidazole hybrids reflects three evolutionary phases:
Phase 1: Early Heterocyclic Chemistry (Pre-2000)
Imidazole gained prominence with metronidazole (antibacterial) and cimetidine (H₂ antagonist). Pyrrolidine emerged in nootropic agents (e.g., racetams). The merger of both rings began with Debus-Radziszewski syntheses generating 2,4,5-trisubstituted imidazoles [8].
Phase 2: Rational Hybrid Design (2000–2020)
Strategic hybridization accelerated with:
Phase 3: Contemporary Applications (2020–Present)
Recent advances include:
Table 2: Pharmacological Applications of Pyrrolidine-Imidazole Hybrids
Therapeutic Area | Target | Key Hybrid Structures | Biological Outcome |
---|---|---|---|
Neurodegenerative Diseases | Imidazoline I₂ receptors | α-Iminophosphonates → Reduced pyrrolidinyl phosphonates | Cognitive improvement in SAMP8/5xFAD mice [3] |
Antibacterial Development | DNA/Resistance Proteins | Nitroimidazole-benzofuranone conjugates | MIC 20–70 µM vs. ESKAPE pathogens [9] |
Analgesia | CNS Pain Pathways | PIP01 [(pyrrolidin-2-yl)phosphonate] | Neuroprotection in mechanical hypersensitivity models [3] |
Diagnostic Imaging | I₂ Receptor PET Tracers | [¹¹C]BU99008 derivatives | Phase I trials for Parkinson’s/Alzheimer’s [3] |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: